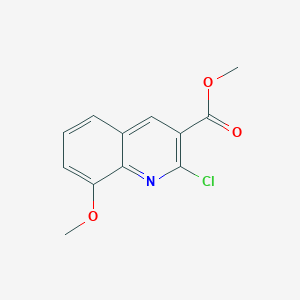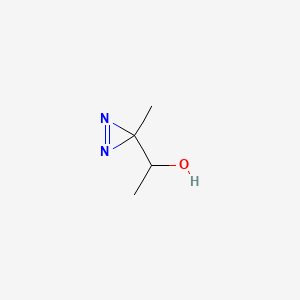
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is a chemical compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its photo-reactive properties, making it useful in various scientific applications, particularly in the field of photoaffinity labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol typically involves the formation of the diazirine ring followed by the introduction of the ethan-1-ol group. One common method includes the reaction of a suitable precursor with a diazo compound under controlled conditions. The reaction is often carried out in the presence of a base and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diazirine ring into other nitrogen-containing functional groups.
Substitution: The hydroxyl group in ethan-1-ol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is widely used in scientific research due to its photo-reactive properties. Some key applications include:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and the mapping of active sites in enzymes.
Medicine: Utilized in drug discovery and development to identify potential drug targets and binding mechanisms.
Industry: Applied in the development of new materials and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol involves the activation of the diazirine ring upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property makes it particularly useful in photoaffinity labeling, where it can form stable covalent bonds with target molecules, allowing for their identification and study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethanol
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Uniqueness
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is unique due to its specific structure, which combines the photo-reactive diazirine ring with the ethan-1-ol group. This combination allows for versatile applications in various fields, particularly in photoaffinity labeling, where it can be used to study a wide range of molecular interactions.
Eigenschaften
Molekularformel |
C4H8N2O |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
1-(3-methyldiazirin-3-yl)ethanol |
InChI |
InChI=1S/C4H8N2O/c1-3(7)4(2)5-6-4/h3,7H,1-2H3 |
InChI-Schlüssel |
RQDNIGQHSNLWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(N=N1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


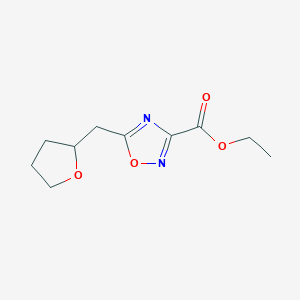
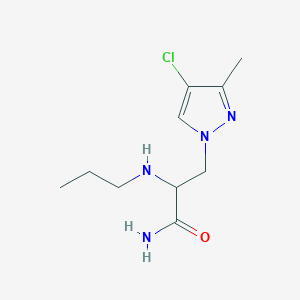

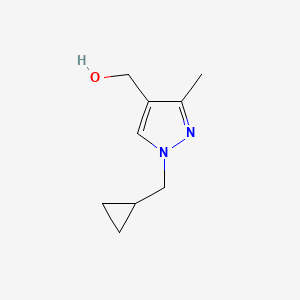
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
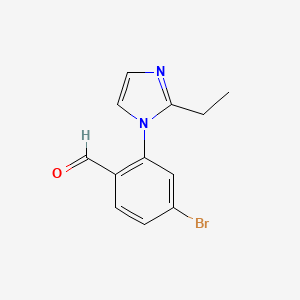
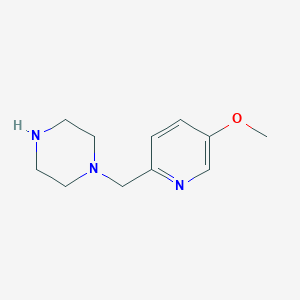

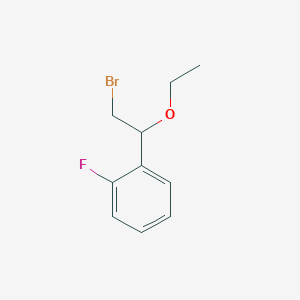
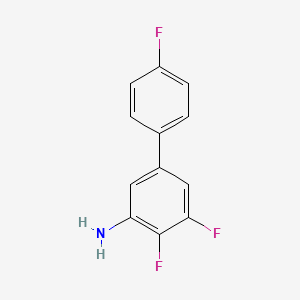
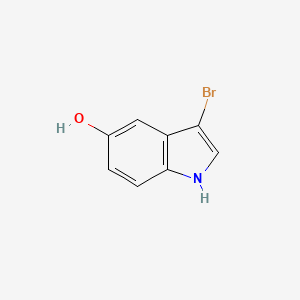
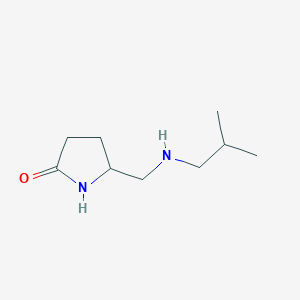
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
